4-Methoxyphenyl structural formula and properties
4-Methoxyphenyl structural formula and properties
An In-depth Technical Guide to the 4-Methoxyphenyl Group: Structure, Properties, and Applications
Introduction
The 4-methoxyphenyl group, also known as the p-anisyl group, is a common structural motif in organic chemistry and medicinal chemistry. Its prevalence stems from its unique electronic properties, which significantly influence the reactivity and biological activity of the parent molecule. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, reactivity, and synthesis of compounds containing the 4-methoxyphenyl moiety. Furthermore, it delves into its crucial role in drug development and as a protective group in organic synthesis, making it a valuable resource for researchers, scientists, and professionals in drug development.
Structural Formula and Physicochemical Properties
The 4-methoxyphenyl group is a substituted phenyl ring with a methoxy group (-OCH₃) at the para position.
Structure:
Electronic Effects: The 4-methoxyphenyl group exerts a dual electronic effect on the aromatic system.[1] The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I).[2] However, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance, resulting in a strong electron-donating resonance effect (+R).[1][2] In the para position, the resonance effect dominates, making the 4-methoxyphenyl group a net electron-donating group.[1] This increased electron density activates the aromatic ring, particularly at the ortho and para positions relative to the methoxy group, towards electrophilic aromatic substitution.
Spectroscopic Properties: The spectroscopic signature of the 4-methoxyphenyl group is characteristic and readily identifiable. The following table summarizes the typical spectroscopic data for this moiety.
| Spectroscopic Data | Characteristic Features of the 4-Methoxyphenyl Group |
| ¹H NMR | - Aromatic protons appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.[3] - A sharp singlet corresponding to the methoxy protons (-OCH₃) is observed around δ 3.7-3.8 ppm.[4] |
| ¹³C NMR | - The aromatic carbon attached to the oxygen atom (C-O) typically resonates at a downfield chemical shift of around δ 150-160 ppm.[4] - The methoxy carbon (-OCH₃) appears as a distinct signal around δ 55 ppm.[4] |
| IR Spectroscopy | - C-O-C asymmetric stretching is observed around 1250 cm⁻¹.[5] - C-O-C symmetric stretching is found near 1150 cm⁻¹.[5] - Aromatic C-H stretching appears in the region of 3100-3000 cm⁻¹.[3] - Aromatic C=C stretching vibrations give rise to sharp peaks around 1610 and 1500 cm⁻¹.[3] |
Reactivity and Stability
The electron-donating nature of the methoxy group governs the reactivity of the 4-methoxyphenyl moiety. The aromatic ring is activated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These reactions predominantly occur at the positions ortho to the methoxy group.
The methoxy group itself is generally stable under many reaction conditions. However, it can be cleaved (demethylated) under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), to yield the corresponding 4-hydroxyphenyl derivative.[6]
Synthesis of 4-Methoxyphenyl-Containing Compounds
The 4-methoxyphenyl group can be introduced into molecules through various synthetic strategies. Common methods include nucleophilic aromatic substitution, cross-coupling reactions, and the reaction of organometallic reagents with appropriate electrophiles.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine
This protocol describes a one-pot synthesis of 1-(4-methoxyphenyl)piperazine from diethanolamine and p-anisidine.[6]
Materials:
-
Diethanolamine
-
Hydrobromic acid (HBr)
-
p-Anisidine
-
Sodium carbonate
-
1-Butanol
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
To 0.26 mol of diethanolamine, slowly add 360 mL of HBr (0.5 mol) over one hour.
-
Stir and reflux the reaction mixture for 12 hours.
-
Distill off the excess HBr.
-
In a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the flask.
-
Heat the mixture at 120°C for 5 hours.
-
Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.
-
After cooling to room temperature, wash the suspension twice with 100 mL of water.
-
Adjust the pH to 12 with sodium hydroxide and wash with saturated brine.
-
Adjust the pH of the combined organic layers to 5 with concentrated HCl.
-
Distill off the water and 1-butanol to obtain the HCl salt.
-
Recrystallize the product from ethanol and dry under vacuum at 100°C.
Role in Drug Development and Biological Systems
The 4-methoxyphenyl moiety is a key structural component in a wide range of biologically active compounds and pharmaceuticals. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as receptor binding, metabolic stability, and solubility.
-
Anticancer Activity: The 4-methoxyphenyl group is found in several potent anticancer agents. For example, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, is a tubulin inhibitor with significant cytotoxic activity.[7]
-
Anti-Alzheimer's Activity: Derivatives of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde have been synthesized and shown to exhibit potent inhibitory effects against cholinesterases and monoamine oxidase A, enzymes implicated in the pathology of Alzheimer's disease.[8][9]
-
Antifungal Properties: The unsymmetrically N,N'-diarylated piperazine moiety, often containing a 4-methoxyphenyl group, is a core structure in several triazole antifungals.[6]
-
Anti-inflammatory Effects: Compounds incorporating the 4-methoxyphenyl group have been designed as dual inhibitors of EGFR and COX-2, which are targets for anticancer and anti-inflammatory therapies.[10]
Use as a Protective Group
In addition to its role in bioactive molecules, the 4-methoxyphenyl (MP) group serves as a versatile protective group in organic synthesis, particularly in carbohydrate chemistry. It is often used to protect the anomeric position of sugars.[11] The MP group is stable to a wide range of reaction conditions but can be selectively cleaved under specific oxidative conditions, making it an orthogonal protective group to many others used in complex oligosaccharide synthesis. Recent studies have also explored its use as a "Janus aglycone," where it acts as both a protective group and a pre-spacer for the synthesis of neoglycoconjugates.[11][12]
Conclusion
The 4-methoxyphenyl group is a fundamental building block in modern organic and medicinal chemistry. Its distinct electronic properties, characterized by a dominant electron-donating resonance effect, render the aromatic ring reactive towards electrophilic substitution and modulate the biological activity of molecules in which it is incorporated. The wealth of synthetic methods available for its introduction and its utility as a protective group further underscore its importance. A thorough understanding of the properties and reactivity of the 4-methoxyphenyl moiety is, therefore, essential for the rational design and synthesis of novel chemical entities with desired functions, particularly in the realm of drug discovery and development.
References
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anti-Alzheimer Evaluation and In Silico Study of 4-Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
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